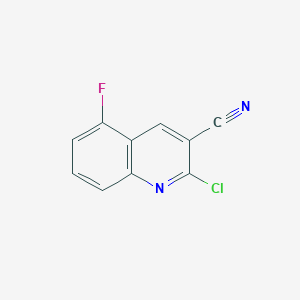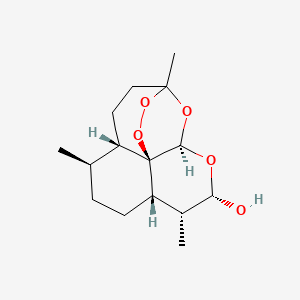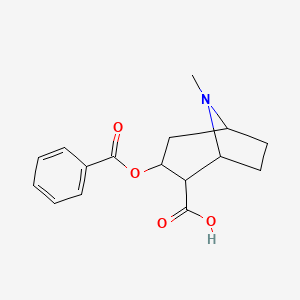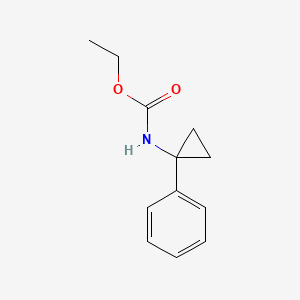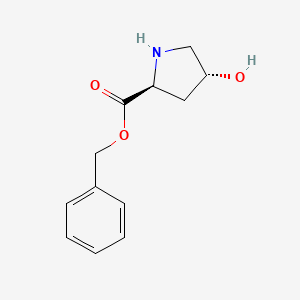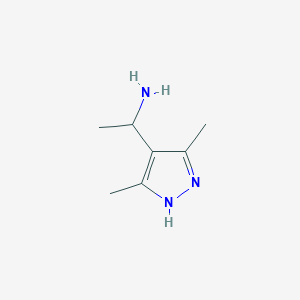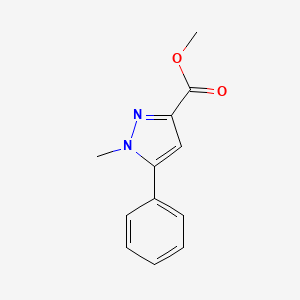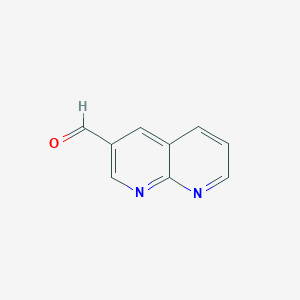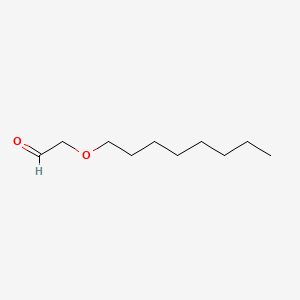
Octyloxy-acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyloxy-acetaldehyde, also known as 1-octyloxyethanal, is an organic compound with the molecular formula C10H20O2. It is a derivative of acetaldehyde where an octyloxy group is attached to the carbonyl carbon. This compound is a colorless liquid with a characteristic odor and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octyloxy-acetaldehyde, can be synthesized through the reaction of acetaldehyde with octanol in the presence of an acid catalyst. The reaction typically involves the formation of an acetal intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of acetaldehyde, (octyloxy)-, can be scaled up using continuous flow reactors. The process involves the same reaction mechanism but is optimized for higher yields and purity. The use of advanced catalysts and purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Octyloxy-acetaldehyde, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Octyloxyacetic acid
Reduction: 1-octyloxyethanol
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
Octyloxy-acetaldehyde, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavorings.
Mechanism of Action
The mechanism of action of acetaldehyde, (octyloxy)-, involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles such as amines and thiols. This reactivity is crucial in its role as an intermediate in organic synthesis. Additionally, its ability to form hydrogen bonds and participate in polar interactions makes it a versatile compound in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Acetaldehyde: The parent compound, simpler in structure and more reactive.
Propionaldehyde: Similar aldehyde with a propyl group instead of an octyloxy group.
Butyraldehyde: Another similar aldehyde with a butyl group.
Uniqueness
Octyloxy-acetaldehyde, is unique due to the presence of the octyloxy group, which imparts different physical and chemical properties compared to its simpler counterparts. This makes it valuable in specific applications where longer alkyl chains are required for desired reactivity or solubility.
Properties
CAS No. |
53488-14-5 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-octoxyacetaldehyde |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-9-12-10-8-11/h8H,2-7,9-10H2,1H3 |
InChI Key |
IJPYVMFNQLITDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOCC=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Propanedioic acid, mono[(4-nitrophenyl)methyl] ester](/img/structure/B8811245.png)

